molecular formula C15H22N2Na2O17P2 B8059163 Uridine5'-beta-D-diphosphoglucosedisodiumsalt

Uridine5'-beta-D-diphosphoglucosedisodiumsalt

Cat. No.: B8059163
M. Wt: 610.27 g/mol
InChI Key: PKJQEQVCYGYYMM-BYFFMYLLSA-L
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Description

Uridine 5'-β-D-diphosphoglucose disodium salt (UDPG-Na₂) is a nucleotide sugar critical in carbohydrate metabolism and glycosylation processes. It serves as a glucose donor in glycogen synthesis and the formation of glycoproteins, glycolipids, and other glycoconjugates .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-BYFFMYLLSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation Protocol

  • Substrate preparation : Uridine (30–40 g/L), sodium dihydrogen phosphate (85–120 g/L), glucose (60–80 g/L), and magnesium sulfate (6–9 g/L) are mixed with brewer’s yeast (350–500 g/L).

  • Conditions : Fermentation proceeds at 35–40°C, pH 6.6–7.0, for 2–4 hours, yielding UDP-GlcNa₂ via microbial phosphorylation.

  • Cooling : Ice-block cooling (10–20°C) halts fermentation, achieving conversion rates of 85–88%.

Downstream Processing

  • Microfiltration : A 0.1 μm ceramic membrane removes proteins, reducing purification burden and improving recovery (95–100%).

  • Ion-exchange chromatography : Strong anion-exchange resins (e.g., D201) separate UDP-GlcNa₂ with >80% purity.

  • Alcohol precipitation : Ethanol (60–65% v/v) at pH 3.7–3.9 precipitates the product, yielding 60–63% mass recovery.

Table 1: Fermentation Performance Across Embodiments

ParameterEmbodiment 1Embodiment 2Embodiment 3
Fermentation Time3 hours4 hours4 hours
Conversion Rate88%87%87%
Purity (HPLC)88%89%89%
Moisture Content7.4%7.2%7.7%

Chemical Synthesis: Phosphorylation and Coupling Strategies

Chemical routes offer alternatives for UDP-GlcNa₂ synthesis, particularly in non-biological settings. A validated method involves Dicyclohexylcarbodiimide (DCC) -mediated coupling:

Reaction Mechanism

  • Step 1 : Uridine 5′-monophosphate (UMP) reacts with glucose-1-phosphate in anhydrous pyridine, forming a phosphodiester bond.

  • Step 2 : Sodium hydroxide neutralization yields the disodium salt, followed by crystallization from methanol.

Key Considerations :

  • Solvent choice : Pyridine ensures anhydrous conditions, minimizing hydrolysis.

  • Yield : Typical yields range from 70–75%, with purity >95% after recrystallization.

  • Scalability : Limited by DCC toxicity and byproduct removal challenges.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MethodScaleYieldPurityCostEnvironmental Impact
EnzymaticGram-scale85–90%>90%HighLow (aqueous)
FermentationIndustrial60–63%80–89%ModerateModerate
ChemicalLab-scale70–75%>95%LowHigh (organic waste)
  • Enzymatic synthesis excels in purity and sustainability but requires costly enzyme preparations.

  • Fermentation balances cost and scalability, though downstream processing demands rigorous optimization.

  • Chemical routes are rapid but generate hazardous waste, limiting industrial adoption .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphoglucose (sodium salt) undergoes various types of chemical reactions, including glycosylation, oxidation, and hydrolysis .

Common Reagents and Conditions

    Glycosylation: This reaction involves the transfer of a glucose moiety to an acceptor molecule. Common reagents include glycosyltransferases and acceptor substrates such as proteins or lipids.

    Oxidation: Uridine 5’-diphosphoglucose can be oxidized to form uridine diphosphate glucuronic acid.

    Hydrolysis: Hydrolysis of uridine 5’-diphosphoglucose results in the formation of uridine monophosphate and glucose-1-phosphate.

Major Products Formed

    Glycosylation: Glycosylated proteins or lipids

    Oxidation: Uridine diphosphate glucuronic acid

    Hydrolysis: Uridine monophosphate and glucose-1-phosphate

Scientific Research Applications

Biochemical Significance

UDP-glucose is primarily involved in the biosynthesis of glycogen and glycosylation reactions. It acts as a substrate for glucosyltransferases, enzymes that facilitate the transfer of glucose to various acceptor molecules, including proteins and lipids. The following table summarizes key biochemical functions of UDP-glucose:

Function Description
Glycogen SynthesisActs as a donor substrate for glycogen synthase in glycogen formation.
GlycosylationParticipates in the glycosylation of proteins and lipids, impacting cell signaling and recognition.
Metabolism of GalactoseInvolved in converting galactose to glucose-1-phosphate through UDP-galactose epimerase.
Activation of P2Y14 ReceptorFunctions as an agonist for the P2Y14 receptor, influencing immune responses.

Medical Applications

UDP-glucose has been explored in various medical contexts, particularly in the treatment of metabolic disorders and chronic conditions:

  • Chronic Alcoholism : Research indicates that UDP-glucose may help mitigate some effects of chronic alcoholism by facilitating glucose metabolism and enhancing liver function .
  • Diabetes Management : Studies have shown that UDP-glucose can inhibit cAMP generation, which is linked to insulin secretion regulation, suggesting potential applications in managing type 2 diabetes .

Case Studies

Several studies highlight the applications of UDP-glucose in research and clinical settings:

  • Case Study 1: Glycogen Metabolism
    In a study examining glycogen synthesis in mammals, it was found that UDP-glucose is essential for the activity of glycogen synthase, demonstrating its critical role in energy storage mechanisms .
  • Case Study 2: Glycosyltransferase Activity
    A radiometric assay was developed to measure glycosyltransferase activity using UDP-glucose as a substrate. This method allowed researchers to quantify enzyme kinetics and substrate specificity effectively .
  • Case Study 3: P2Y14 Receptor Activation
    Research indicated that UDP-glucose acts as an agonist at the P2Y14 receptor, which is involved in immune system signaling. This finding opens avenues for exploring UDP-glucose's role in modulating immune responses .

Industrial Applications

UDP-glucose is also utilized in industrial biotechnology:

  • Enzymatic Production : It serves as a substrate for enzymatic reactions aimed at producing glycosides and other carbohydrate derivatives, which are valuable in pharmaceutical and food industries .
  • Biochemical Assays : UDP-glucose is employed in various assays to study enzyme activities related to carbohydrate metabolism, aiding in drug discovery and development.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 117756-22-6 .
  • Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂ .
  • Molecular Weight : 610.3 g/mol .
  • Physical Form : White crystalline powder, hygroscopic, stored at -20°C .
  • Purity : Typically ≥95% .
  • Applications : Research in enzymology, glycobiology, and metabolic studies .

Comparison with Structurally Similar Compounds

Uridine 5'-Diphosphogalactose Disodium Salt (UDP-Gal-Na₂)

  • CAS Number : 91183-98-1 .
  • Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂ .
  • Molecular Weight : 610.3 g/mol .
  • Key Differences :
    • Contains galactose instead of glucose.
    • Role in lactose synthesis and glycoprotein galactosylation .
    • Used to study congenital disorders of glycosylation (CDGs) .

Uridine 5'-Diphosphoglucuronic Acid Triammonium Salt (UDP-GlcA-NH₄)₃

  • CAS Number : 2616-64-0 .
  • Molecular Formula : C₁₅H₂₄N₃O₁₈P₂ .
  • Molecular Weight : 627.3 g/mol .
  • Key Differences :
    • Contains glucuronic acid instead of glucose.
    • Critical in detoxification via glucuronidation (e.g., bilirubin metabolism) .
    • Triammonium salt enhances solubility in aqueous buffers .

Uridine 5'-Diphospho-N-Acetylglucosamine Disodium Salt (UDP-GlcNAc-Na₂)

  • CAS Number : 91183-98-1 .
  • Molecular Formula : C₁₇H₂₅N₃O₁₇P₂Na₂ .
  • Molecular Weight : 669.3 g/mol .
  • Key Differences :
    • Contains N-acetylglucosamine , a modified glucose derivative.
    • Essential for O-GlcNAcylation and synthesis of hyaluronic acid .
    • Implicated in insulin resistance and neurodegenerative disease research .

Guanosine 5'-Diphosphoglucose Sodium Salt (GDPG-Na)

  • CAS Number: Not explicitly listed (refer to ).
  • Molecular Formula : C₁₆H₂₃N₅Na₂O₁₇P₂ .
  • Molecular Weight : 665.3 g/mol .
  • Key Differences :
    • Contains guanine instead of uracil.
    • Involved in plant cell wall biosynthesis and bacterial polysaccharide formation .

Structural and Functional Comparison Table

Compound Sugar Moiety Molecular Formula Molecular Weight (g/mol) Key Biological Role
UDPG-Na₂ Glucose C₁₅H₂₂N₂Na₂O₁₇P₂ 610.3 Glycogen synthesis
UDP-Gal-Na₂ Galactose C₁₅H₂₂N₂Na₂O₁₇P₂ 610.3 Lactose synthesis
UDP-GlcA-(NH₄)₃ Glucuronic Acid C₁₅H₂₄N₃O₁₈P₂ 627.3 Detoxification
UDP-GlcNAc-Na₂ N-Acetylglucosamine C₁₇H₂₅N₃O₁₇P₂Na₂ 669.3 Hyaluronic acid synthesis
GDPG-Na Glucose C₁₆H₂₃N₅Na₂O₁₇P₂ 665.3 Plant cell wall biosynthesis

Biological Activity

Uridine 5'-beta-D-diphosphoglucose disodium salt (UDP-D-Glucose disodium salt) is a nucleotide sugar that plays a critical role in various biological processes, including metabolism, cell signaling, and the synthesis of glycoconjugates. This article explores the biological activity of UDP-D-Glucose, focusing on its mechanisms of action, physiological roles, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂
  • Molecular Weight : 456.231 g/mol
  • Solubility : Soluble in water (50 mg/mL)
  • CAS Number : 28053-08-9

Biological Functions

UDP-D-Glucose serves as a precursor for the synthesis of various biomolecules, including:

  • Oligosaccharides and Polysaccharides : It is essential for the formation of glycoproteins and glycolipids, contributing to cellular structure and function.
  • Energy Metabolism : UDP-D-Glucose is involved in glycogen synthesis, providing glucose units for energy storage.
  • Cell Signaling : It acts as an agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in neuroimmune signaling pathways .
  • Glycosylation Reactions : UDP-D-Glucose participates in glycosylation, where it donates glucose to acceptor molecules, impacting cell signaling and recognition.
  • Regulation of Inflammation : Research indicates that UDP-D-Glucose plays a role in modulating inflammation and neutrophil polarization, suggesting its involvement in immune responses .
  • Influence on Metabolic Pathways : It is implicated in various metabolic pathways, including those involved in lipid metabolism and cellular energy homeostasis.

Case Studies and Experimental Data

  • Neutrophil Polarization :
    • A study demonstrated that UDP-D-Glucose influences neutrophil behavior, promoting polarization which is crucial during immune responses. This finding underscores its potential as a therapeutic target in inflammatory diseases .
  • Feeding Behavior Regulation :
    • In human studies, uridine (a component of UDP-D-Glucose) was shown to dynamically regulate food intake. Administering uridine monophosphate influenced hunger and caloric intake, suggesting a role in energy balance regulation .
  • Enzyme Activity Modulation :
    • UDP-D-Glucose has been shown to affect the activity of various enzymes involved in carbohydrate metabolism, indicating its broad impact on metabolic regulation .

Therapeutic Implications

The biological activity of UDP-D-Glucose suggests several potential therapeutic applications:

  • Metabolic Disorders : Given its role in glucose metabolism, UDP-D-Glucose may be explored as a treatment for conditions like type 2 diabetes by enhancing insulin sensitivity or promoting glucose utilization.
  • Inflammatory Diseases : Its modulation of immune responses positions it as a candidate for developing therapies aimed at controlling chronic inflammation or autoimmune disorders.

Q & A

Q. Common Sources of Variability :

  • Batch-to-batch inconsistencies in salt content or impurities (e.g., residual solvents) .
  • Enzyme-specific requirements : Glycosyltransferases may require divalent cations (e.g., Mg²⁺) for optimal activity .

Q. Mitigation Strategies :

Pre-assay Calibration : Normalize UDP-glucose concentration using UV-Vis (see FAQ 1) .

Control Experiments : Include negative controls (e.g., omitting Mg²⁺) to confirm substrate specificity .

Batch Validation : Request peptide content analysis (if applicable) or HPLC purity certificates from suppliers .

Advanced: How to optimize the synthesis of UDP-glucose derivatives for glycosylation studies?

Q. Key Methodological Steps :

Enzymatic Regeneration : Use multienzyme systems (e.g., acetate kinase) to recycle nucleoside diphosphates and reduce cost .

Chemical Synthesis : Apply modified Khorana-Roseman methods for nucleotide coupling, ensuring anhydrous conditions and stoichiometric control of phosphate groups .

Purification : Use anion-exchange chromatography (e.g., DEAE-Sephadex) to separate UDP-glucose from unreacted intermediates .

Q. Yield Optimization :

  • Adjust pH to 7.5 during phosphorylation to minimize side reactions .
  • Monitor reaction progress via ³¹P-NMR to track phosphate group incorporation .

Advanced: How to validate UDP-glucose’s role in glycosyltransferase assays when conflicting kinetic data arise?

Q. Conflict Resolution Framework :

Substrate Purity : Verify UDP-glucose purity via HPLC-MS to rule out contamination (e.g., UDP-galactose) .

Enzyme Source : Compare results across orthologs (e.g., human vs. bacterial glycosyltransferases) to identify species-specific biases .

Kinetic Parameters : Calculate Kₘ and Vₘₐₓ under standardized conditions (pH 7.4, 37°C) to isolate assay-specific variables .

Case Study : Discrepancies in UDP-glucose consumption rates may stem from varying Mg²⁺ concentrations or competing nucleotide diphosphatases .

Advanced: What analytical techniques resolve structural ambiguities in UDP-glucose derivatives?

Q. Techniques and Applications :

NMR Spectroscopy :

  • ¹H/¹³C-NMR: Assign anomeric proton signals (δ ~5.5 ppm for α-configuration) .
  • ³¹P-NMR: Confirm phosphate linkage integrity (δ -10 to -12 ppm for pyrophosphate groups) .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₂N₂Na₂O₁₇P₂, MW 610.3) .
  • Fragmentation patterns distinguish UDP-glucose from isomers (e.g., UDP-galactose) .

Advanced: How to design experiments probing UDP-glucose’s role in glycoconjugate biosynthesis in cell-free systems?

Q. Experimental Design :

Substrate Tracing : Use ¹⁴C-labeled UDP-glucose to track incorporation into glycans .

Inhibitor Studies : Employ UDP-glucose analogs (e.g., UDP-5-fluoroglucose) to competitively inhibit glycosyltransferases .

Cofactor Requirements : Screen for divalent cations (Mg²⁺, Mn²⁺) using chelators (EDTA) to identify essential cofactors .

Q. Data Interpretation :

  • Normalize activity to protein concentration (Bradford assay) and account for endogenous UDP-glucose pools .

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